Welcome to the BenchChem Online Store!
molecular formula C7H10O3 B8553897 2-Oxopropyl methacrylate

2-Oxopropyl methacrylate

Cat. No. B8553897
M. Wt: 142.15 g/mol
InChI Key: UMNGRRUQHFCWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09346775B2

Procedure details

In a 2 L four-necked flask subjected to replacement with nitrogen, 50 g of 1-hydroxy-2-propanone was put, and dissolved in 700 g of tetrahydrofuran, and a stirrer, a thermometer and a Dimroth cooling tube were connected thereto. After the resulting solution was stirred and cooled to about 5° C., 76.8 g of triethylamine and 25 mg of hydroquinone were added thereto. While the resulting mixture was cooled to about 5° C. under stirring, 71.9 g of methacryloyl chloride (made by Wako Pure Chemical Industries Ltd., purity: 97.0% or more) was slowly added dropwise thereto, and stirring was further continued for 3 hours to carry out an esterification reaction. While the reaction mixture was held at about 5° C., the mixture was acid-washed with 2N-hydrochloric acid, and an extraction operation was performed twice using 300 mL of ethyl acetate to obtain an organic layer. The organic layer was washed with a 10% sodium hydrogen carbonate aqueous solution and saturated brine, dried over anhydrous magnesium sulfate, and separated by filtration to obtain a reaction crude liquid. The solvent was distilled off from the reaction crude liquid using an evaporator to obtain 85.5 g of crude 2-oxopropyl methacrylate. A yield of 2-oxopropyl methacrylate determined from a proton ratio by NMR was 67.1 g (yield: 69.9% based on 1-hydroxy-2-propanone).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
76.8 g
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
catalyst
Reaction Step Two
Quantity
71.9 g
Type
reactant
Reaction Step Three
Quantity
700 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3](=[O:5])[CH3:4].C(N(CC)CC)C.[C:13](Cl)(=[O:17])[C:14]([CH3:16])=[CH2:15]>O1CCCC1.C1(C=CC(O)=CC=1)O>[C:13]([O:1][CH2:2][C:3](=[O:5])[CH3:4])(=[O:17])[C:14]([CH3:16])=[CH2:15]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OCC(C)=O
Step Two
Name
Quantity
76.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mg
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
71.9 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Four
Name
Quantity
700 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After the resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a stirrer, a thermometer and a Dimroth cooling tube
TEMPERATURE
Type
TEMPERATURE
Details
While the resulting mixture was cooled to about 5° C.
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
an esterification reaction
CUSTOM
Type
CUSTOM
Details
was held at about 5° C.
WASH
Type
WASH
Details
the mixture was acid-washed with 2N-hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to obtain an organic layer
WASH
Type
WASH
Details
The organic layer was washed with a 10% sodium hydrogen carbonate aqueous solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
separated by filtration
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
a reaction crude liquid
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the reaction crude liquid
CUSTOM
Type
CUSTOM
Details
an evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85.5 g
YIELD: PERCENTYIELD 69.9%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.